

19:0 Lyso PE-d5 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *19:0 Lyso PE-d5*

Cat. No.: *B12407718*

[Get Quote](#)

An In-depth Technical Guide to 19:0 Lyso PE-d5

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of **19:0 Lyso PE-d5**. It is intended for researchers, scientists, and professionals in the field of drug development and lipidomics who are utilizing stable isotope-labeled lipids as internal standards for quantitative analysis.

Chemical Identity and Properties

1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphoethanolamine, commonly known as **19:0 Lyso PE-d5**, is a deuterated synthetic lysophospholipid. The "d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based lipidomics, as it is chemically identical to its non-labeled counterpart but can be distinguished by its higher mass.^[1]

Chemical Structure

The structure of **19:0 Lyso PE-d5** consists of a glycerol backbone with a nonadecanoic acid (19:0) esterified at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphoethanolamine headgroup at the sn-3 position. The five deuterium atoms are located on the glycerol component.

Chemical Identifiers:

- Systematic Name: 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphoethanolamine[2]
- SMILES: [2H]--INVALID-LINK--(C([2H])([2H])OP(=O)(O)OCCN)O[3]
- InChI: InChI=1S/C24H50NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25/h23,26H,2-22,25H2,1H3,(H,28,29)/t23-/m1/s1/i21D2,22D2,23D[3]
- CAS Number: 2342575-09-9[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **19:0 Lysophosphatidyl ethanolamine**.

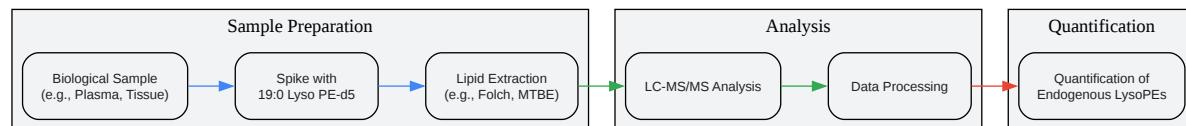
Property	Value	Source
Molecular Formula	C ₂₄ H ₄₅ D ₅ NO ₇ P	[2]
Formula Weight	500.67 g/mol	[2]
Exact Mass	500.36 Da	[2]
Monoisotopic Mass	500.36386 Da	[3]
Purity	>99%	[2]
Physical State	Solid	-
Storage Temperature	-20°C	[2]
Stability	1 Year	[2]
Hygroscopic	No	[2]
Light Sensitive	No	[2]

Predicted Mass Spectrometry Data

The table below lists the predicted collision cross-section (CCS) values for various adducts of **19:0 Lysophosphatidyl ethanolamine**, which is crucial for its identification in mass spectrometry.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	501.37114	213.9
[M+Na] ⁺	523.35308	215.5
[M-H] ⁻	499.35658	209.3
[M+NH ₄] ⁺	518.39768	214.1
[M+K] ⁺	539.32702	214.0
[M+H-H ₂ O] ⁺	483.36112	198.2
[M+HCOO] ⁻	545.36206	224.8
[M+CH ₃ COO] ⁻	559.37771	242.0

Data sourced from


PubChem[3]

Experimental Protocols

19:0 Lyso PE-d5 is primarily used as an internal standard in lipidomics for the quantification of lysophosphatidylethanolamines (LysoPEs) and other lipid species by mass spectrometry (LC-MS/MS).

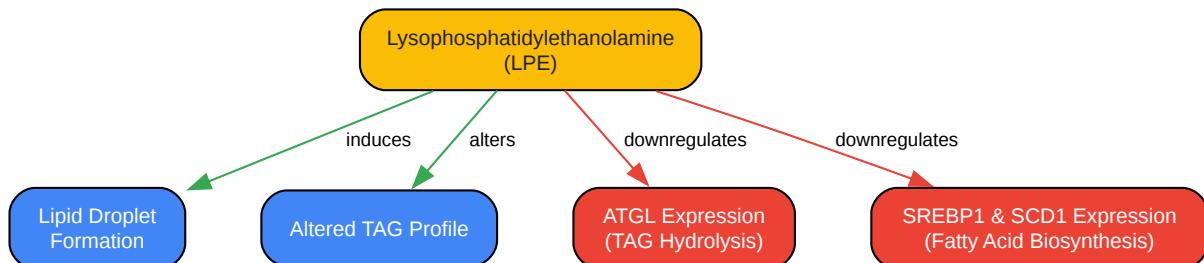
General Protocol for Use as an Internal Standard

The following workflow outlines the general steps for using **19:0 Lyso PE-d5** as an internal standard in a lipidomics experiment.

[Click to download full resolution via product page](#)

General workflow for using **19:0 Lyso PE-d5** as an internal standard.

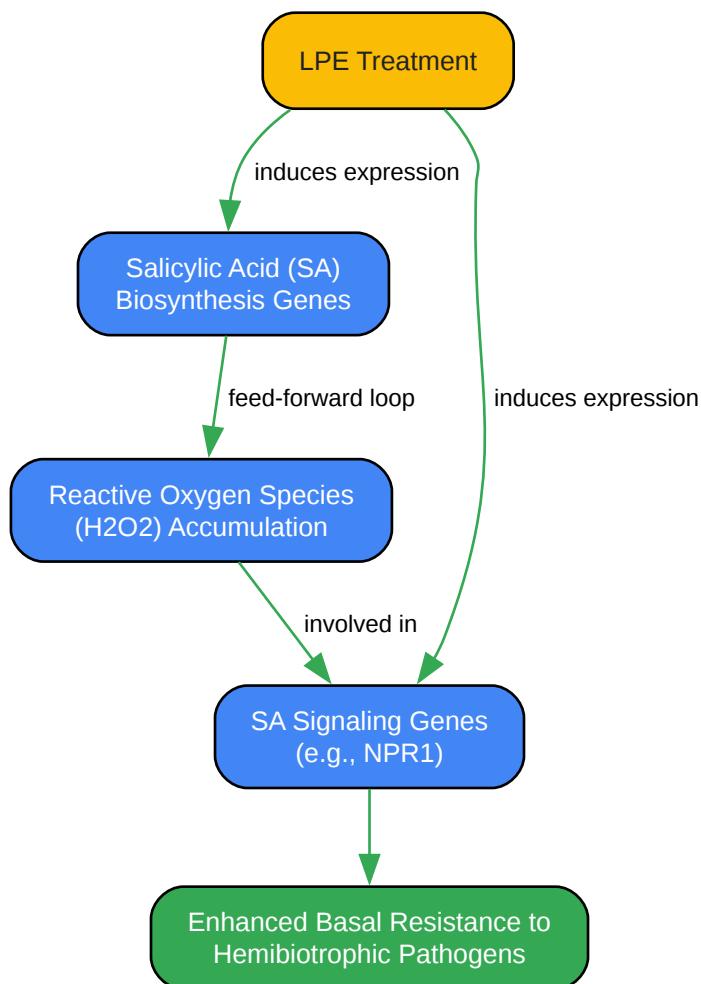
Methodology:


- Preparation of Internal Standard Stock Solution: Prepare a stock solution of **19:0 Lyso PE-d5** in a suitable organic solvent (e.g., DCM:Methanol 1:1) at a known concentration.
- Spiking: Add a precise amount of the **19:0 Lyso PE-d5** internal standard solution to the biological sample before the lipid extraction step. This ensures that the internal standard undergoes the same extraction and analysis conditions as the endogenous lipids.
- Lipid Extraction: Perform lipid extraction using a standard protocol such as the Folch or Bligh-Dyer method.
- LC-MS/MS Analysis: Analyze the extracted lipids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic separation allows for the resolution of different lipid species, while the mass spectrometer detects and fragments the lipids for identification and quantification.
- Data Processing and Quantification: The concentration of the endogenous LysoPEs is determined by comparing the peak area of the endogenous lipid to the peak area of the **19:0 Lyso PE-d5** internal standard. The known concentration of the internal standard allows for accurate quantification of the target analytes.

Biological Significance and Signaling Pathways

Lysophosphatidylethanolamine (LPE) is a bioactive lysophospholipid that plays a role in various cellular processes, including cell signaling, regulation of inflammation, and lipid metabolism.^[4] ^[5] While 19:0 Lyso PE is a synthetic compound not naturally abundant, the study of LPEs provides context for its use in research.

LPE in Lipid Metabolism


Studies in human liver-derived cell lines have shown that LPE can influence lipid accumulation and metabolism.^[4] LPE supplementation has been observed to induce the formation of lipid droplets and alter the profiles of triacylglycerols (TAGs).^[4] Furthermore, LPE can downregulate the expression of genes involved in TAG hydrolysis and fatty acid biosynthesis.^[4]

[Click to download full resolution via product page](#)

Influence of LPE on lipid metabolism in liver cells.

LPE in Plant Immunity

In plants, LPE is recognized as a signaling molecule involved in the innate immune response, particularly against hemibiotrophic pathogens.^[6] LPE treatment has been shown to induce the expression of genes related to the biosynthesis and signaling of salicylic acid (SA), a key defense hormone.^[6] This response is part of the PAMP-triggered immunity (PTI) pathway.

[Click to download full resolution via product page](#)

Role of LPE in the plant immune signaling pathway.

Conclusion

19:0 Lyso PE-d5 is a high-purity, stable isotope-labeled lipid that serves as an essential tool for accurate quantification in lipidomics research. Its well-characterized chemical and physical properties make it a reliable internal standard for mass spectrometry-based analyses. Understanding the broader biological roles of lysophosphatidylethanolamines in signaling and metabolism provides a valuable context for research involving this class of lipids. The experimental protocols and pathway diagrams provided in this guide offer a framework for the effective application of **19:0 Lyso PE-d5** in scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. PubChemLite - 19:0 lyso pe-d5 (C₂₄H₅₀NO₇P) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Lyso-phosphatidylethanolamine primes the plant immune system and promotes basal resistance against hemibiotrophic pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [19:0 Lyso PE-d5 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12407718#19-0-lyso-pe-d5-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com